
(S,RS)-AHPC-PEG4-acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Reagents: Carboxylic acids, activating agents
Conditions: Acidic or basic conditions, depending on the specific reaction
Industrial Production Methods
Industrial production of (S,RS)-AHPC-PEG4-acid involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis are often employed to achieve large-scale production.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,RS)-AHPC-PEG4-acid typically involves multiple steps, starting with the preparation of the AHPC core structure. This is followed by the attachment of the PEG4 linker and the introduction of the acid functional group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Commonly used methods include:
-
Step 1: Synthesis of AHPC Core
Reagents: Aryl halides, amines
Conditions: Palladium-catalyzed coupling reactions
-
Step 2: Attachment of PEG4 Linker
Reagents: PEG4 derivatives, coupling agents
Conditions: Mild temperatures, inert atmosphere
化学反应分析
Types of Reactions
(S,RS)-AHPC-PEG4-acid undergoes various chemical reactions, including:
Oxidation: Conversion of the acid functional group to other oxidized forms.
Reduction: Reduction of the aryl halide to form different derivatives.
Substitution: Replacement of functional groups on the AHPC core.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(S,RS)-AHPC-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in studying protein-ligand interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and drug delivery systems.
作用机制
The mechanism of action of (S,RS)-AHPC-PEG4-acid involves its interaction with specific molecular targets, such as receptors or enzymes. The PEG4 linker enhances its solubility and bioavailability, allowing it to effectively reach its targets. The acid functional group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-receptor complex.
相似化合物的比较
Similar Compounds
AHPC-PEG3-acid: Similar structure but with a shorter PEG linker.
AHPC-PEG5-acid: Similar structure but with a longer PEG linker.
AHPC-PEG4-amine: Similar structure but with an amine functional group instead of an acid.
Uniqueness
(S,RS)-AHPC-PEG4-acid stands out due to its balanced PEG4 linker length, which provides optimal solubility and stability. The acid functional group also offers unique reactivity compared to other functional groups, making it versatile for various applications.
属性
分子式 |
C34H50N4O10S |
|---|---|
分子量 |
706.8 g/mol |
IUPAC 名称 |
3-[2-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C34H50N4O10S/c1-23-30(49-22-36-23)25-7-5-24(6-8-25)20-35-32(43)27-19-26(39)21-38(27)33(44)31(34(2,3)4)37-28(40)9-11-45-13-15-47-17-18-48-16-14-46-12-10-29(41)42/h5-8,22,26-27,31,39H,9-21H2,1-4H3,(H,35,43)(H,37,40)(H,41,42) |
InChI 键 |
WCMFOLDVYYDUGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCOCCC(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



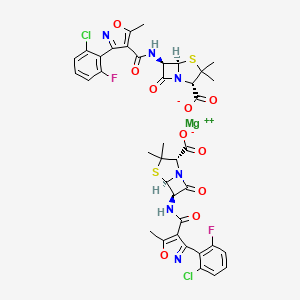

![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)
![(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
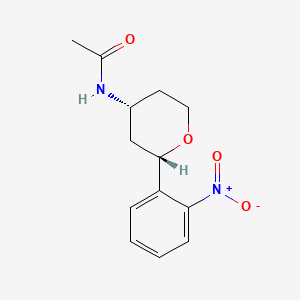
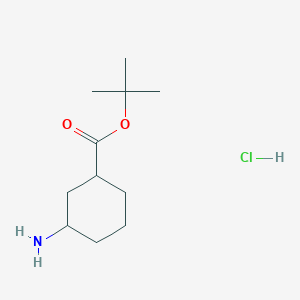
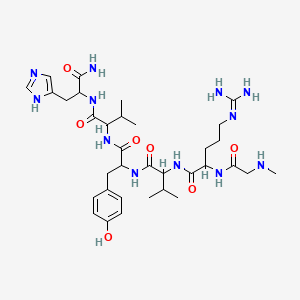
![(2Z)-1-[6-(6-azaniumylhexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12302683.png)
![methyl 4-[5-[5-[(3-amino-6-methyl-5-oxo-2H-pyran-2-yl)oxy]-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12302685.png)
![[3-hydroxy-2-methyl-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutan-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B12302698.png)
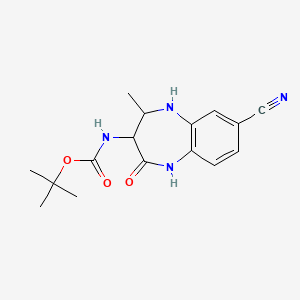
![(2S,3aS,6R,7aS)-3a-Methyl-2-((perfluorophenyl)thio)-6-(prop-1-en-2-yl)hexahydrobenzo[d][1,3,2]oxathiaphosphole 2-sulfide](/img/structure/B12302708.png)
